Dioleoyl phosphatidylglycerole sodium salt
Description
Systematic Nomenclature and Synonyms
Dioleoyl phosphatidylglycerol sodium salt (DOPG-Na) is systematically named 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt under IUPAC guidelines. Its stereochemical specificity arises from the sn-glycero-3-phosphate backbone, with oleoyl chains (18:1 Δ9Z) esterified at the sn-1 and sn-2 positions.
Common synonyms include:
- Sodium (R)-2,3-bis(oleoyloxy)propyl (2,3-dihydroxypropyl) phosphate
- 1,2-Di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt
- 18:1 PG (DOPG)
The term "rac" denotes the racemic configuration at the glycerol headgroup’s phosphodiester linkage.
Molecular Formula and Weight
The molecular formula of DOPG-Na is C₄₂H₇₈O₁₀PNa , with a calculated molecular weight of 797.04 g/mol . Experimental data from mass spectrometry (MS) confirms this value, showing a predominant [M–Na]⁻ ion at m/z 775.0 in negative-ion mode.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄₂H₇₈O₁₀PNa | |
| Molecular weight | 797.04 g/mol | |
| Lipid shorthand | PG(18:1/18:1) |
Stereochemical Configuration and Isomeric Forms
DOPG-Na exhibits stereospecificity at the glycerol backbone:
- The sn-1 and sn-2 positions are occupied by oleoyl chains (cis-Δ9 18:1).
- The sn-3 position contains the phosphoglycerol headgroup, which adopts a rac-configuration at the secondary hydroxyl group.
Notable isomeric considerations include:
Crystallographic and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
¹H and ³¹P NMR spectra provide insights into headgroup dynamics and acyl chain organization:
- ¹H NMR (400 MHz, CDCl₃) :
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational modes (Figure 1):
Mass Spectrometry (MS)
High-resolution MS (HRMS) in negative-ion mode reveals:
Structure
2D Structure
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b19-17+,20-18+;/t39?,40-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFCFQZFCOKRC-PDSLQGCUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677102 | |
| Record name | Sodium (2R)-2,3-bis{[(9E)-octadec-9-enoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-40-5 | |
| Record name | Sodium (2R)-2,3-bis{[(9E)-octadec-9-enoyl]oxy}propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereospecific Synthetic Routes
A key approach to preparing dioleoyl phosphatidylglycerol sodium salt involves stereospecific synthesis to control the stereochemistry of the glycerol backbone and the phosphoglycerol head group. The method reported by Struzik et al. (2020) utilizes chiral starting materials—(R)-solketal and (S)-solketal—to achieve diastereochemically pure phosphatidylglycerol (PG) with defined stereocenters. The synthetic strategy is convergent, coupling diacylglycerol (DAG) intermediates with phosphoglycerol headgroups, each stereochemically fixed by the solketal precursors.
- Protection of glycerol moieties using PMB (para-methoxybenzyl) and TBS (tert-butyldimethylsilyl) groups to maintain stereochemical integrity.
- Installation of oleoyl acyl chains via Steglich esterification.
- Global deprotection using fluoride sources to yield the final PG compound.
This method ensures the correct stereochemistry at the sn-1 and sn-3 positions, which is critical for biological activity and membrane incorporation studies.
| Step | Description | Purpose |
|---|---|---|
| Use of (R)- and (S)-solketal | Chiral starting materials | Control stereochemistry |
| PMB and TBS protection | Protect hydroxyl groups | Preserve stereocenters |
| Steglich esterification | Attach oleoyl chains | Acyl chain installation |
| Global deprotection | Remove protecting groups | Obtain pure PG |
This stereospecific synthesis is advantageous for producing enantiomerically pure dioleoyl phosphatidylglycerol, suitable for detailed biological investigations.
Chemical Synthesis via Ketal Protection and Oxidation-Reduction Steps
Another preparation pathway involves the use of D-mannitol as a starting material, which undergoes ketal protection, oxidation, and reduction to yield key intermediates for phosphatidylglycerol synthesis. This method, described in a patent (CN111057100A), includes:
- Dehydration of D-mannitol with zinc chloride in acetone to form ketal-protected intermediates.
- Oxidation with sodium periodate followed by reduction with sodium borohydride to generate specific diol compounds.
- Protection and deprotection of hydroxyl groups using silane protecting groups, removed by acid or fluoride treatment.
- Final hydrolysis and purification steps to obtain phosphatidylglycerol monosodium salt.
The method emphasizes mild reaction conditions (0–40°C), use of common solvents (dichloromethane, chloroform, methanol), and straightforward purification by column chromatography and recrystallization. The final sodium salt form is obtained by treatment with sodium carbonate in a tetrahydrofuran-water mixture, followed by concentration and recrystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ketal protection | Zinc chloride, acetone, D-mannitol | Protect hydroxyl groups |
| Oxidation | Sodium periodate, 0–40 °C | Cleave vicinal diols |
| Reduction | Sodium borohydride, 0–40 °C | Reduce aldehydes to alcohols |
| Silane protection/deprotection | Acid or fluoride reagents | Protect/deprotect hydroxyls |
| Hydrolysis and purification | Methanol/acetic acid, chromatography | Obtain pure phosphatidylglycerol sodium salt |
This approach is noted for its relatively low production cost and absence of complex steps, making it suitable for scalable synthesis.
Practical Preparation for Experimental Use and Formulation
For research applications, dioleoyl phosphatidylglycerol sodium salt is typically supplied with detailed preparation protocols for stock solutions and in vivo formulations. Key points include:
- Solubility in chloroform (~2 mg/mL) and preparation of stock solutions at various molarities (1 mM, 5 mM, 10 mM) using appropriate solvents.
- Storage recommendations: -20°C protected from light, with usage within 1 month; -80°C storage extends usability to 6 months.
- Use of co-solvents such as DMSO, PEG300, Tween 80, and aqueous buffers for in vivo formulations.
- Stepwise solvent addition with mixing and clarification to ensure clear solutions.
- Heat and sonication can aid solubility during preparation.
| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 1.2547 mL | 6.2735 mL | 12.5471 mL |
| 5 mM | 0.2509 mL | 1.2547 mL | 2.5094 mL |
| 10 mM | 0.1255 mL | 0.6274 mL | 1.2547 mL |
These preparation details facilitate reproducible experimental use in cell culture and animal models.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Dioleoyl phosphatidylglycerole sodium salt undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated oleic acid chains.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, oleic acid, and phosphoric acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, where the sodium ion can be replaced by other cations.
Scientific Research Applications
Drug Delivery Systems
Dioleoyl phosphatidylglycerole sodium salt plays a crucial role in the formulation of liposomes. These liposomes are nano-sized vesicles that can encapsulate therapeutic agents, enhancing their delivery and efficacy. The compound's amphiphilic nature allows it to form stable lipid bilayers, which are essential for creating effective drug delivery vehicles.
Key Benefits:
- Improved Bioavailability : Enhances the solubility and stability of hydrophobic drugs.
- Targeted Delivery : Facilitates the targeted release of drugs at specific sites within the body.
- Controlled Release : Allows for sustained release profiles, reducing the frequency of dosing.
Biotechnology
In biotechnology, this compound is utilized in tissue engineering and regenerative medicine. It serves as a critical component in developing biomaterials that mimic natural cellular environments.
Applications:
- Scaffolds for Cell Growth : Provides a supportive matrix for cell attachment and proliferation.
- Regenerative Medicine : Aids in the development of materials that promote tissue regeneration.
Cosmetic Formulations
The compound is widely used in cosmetic products due to its emulsifying properties. It enhances the texture and stability of formulations while providing moisturizing benefits.
Functions:
- Emulsifier : Stabilizes oil-in-water emulsions, improving product consistency.
- Moisturizer : Contributes to skin hydration and overall skin health.
Food Industry
In the food sector, this compound acts as an emulsifier, which is crucial for improving the texture and shelf-life of various food products.
Uses:
- Food Emulsifier : Enhances the stability of dressings, sauces, and other emulsified products.
- Improved Consistency : Ensures uniform distribution of ingredients in food formulations.
Research Applications
In laboratory settings, this compound is employed to study membrane dynamics and lipid interactions. This research provides insights into cellular processes and potential therapeutic targets.
Research Insights:
- Membrane Dynamics Studies : Helps elucidate the behavior of lipid membranes under various conditions.
- Cellular Interaction Studies : Investigates lipid-protein interactions relevant to cell signaling pathways.
Case Study 1: Diabetic Wound Healing
A recent study highlighted the use of this compound to enhance diabetic wound healing. The compound demonstrated pro-proliferative effects on keratinocytes and anti-inflammatory properties by inhibiting Toll-like receptor activation. This application shows promise in addressing chronic wounds associated with diabetes .
Case Study 2: Liposomal Drug Delivery
Research has shown that liposomes formulated with this compound can significantly improve the delivery of chemotherapeutic agents. By encapsulating these drugs within liposomes, researchers observed enhanced therapeutic efficacy and reduced side effects compared to conventional delivery methods .
Mechanism of Action
The mechanism of action of Dioleoyl phosphatidylglycerole sodium salt involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity. The compound’s unsaturated fatty acid chains play a crucial role in maintaining the fluidity of the lipid bilayer .
Comparison with Similar Compounds
Comparison with Similar Phosphatidylglycerol (PG) Derivatives
Structural and Chemical Properties
Phosphatidylglycerols vary in acyl chain length, saturation, and molecular packing. Below is a comparative analysis of DOPG and key analogs:
Phase Behavior and Membrane Fluidity
- DOPG : The cis double bonds in oleoyl chains reduce packing density, resulting in a low phase transition temperature (<−20°C) and high membrane fluidity . This property is critical for liposome stability in drug delivery .
- DPPG/DSPG : Saturated chains (16:0 or 18:0) form tightly packed bilayers with high phase transition temperatures (~41°C for DPPG), making them suitable for temperature-sensitive formulations .
- DLPG: Linoleoyl (18:2) chains introduce additional unsaturation, further lowering phase transition temperatures but increasing susceptibility to oxidative degradation .
Charge and Stability
Research Findings
Liposomal Drug Delivery :
- DOPG-containing liposomes show higher encapsulation efficiency for antisense oligonucleotides (ASOs) compared to DSPG, attributed to improved membrane flexibility .
- In contrast, DPPG-based liposomes exhibit prolonged circulation time due to reduced opsonization .
Membrane Protein Studies: DOPG enhances the activity of cytochrome C peroxidase by 30% compared to DLPG, likely due to optimal head group spacing . Mixed monolayers of DOPG and glycerol monooleate (GMO) form non-lamellar structures in the presence of calcium, relevant for membrane fusion studies .
Biological Interactions :
- DOPG’s anionic charge facilitates binding to antimicrobial peptides, whereas DSPG’s saturated chains resist peptide insertion, highlighting structure-dependent bioactivity .
Biological Activity
Dioleoyl phosphatidylglycerole sodium salt (DOPG) is an anionic phospholipid that plays a significant role in various biological processes, particularly in cell membrane dynamics and signaling pathways. This article explores the biological activity of DOPG, highlighting its interactions with proteins, effects on cellular mechanisms, and implications for therapeutic applications.
Overview of DOPG
DOPG is characterized by its two oleoyl fatty acid chains and a glycerol backbone, which contributes to its amphiphilic nature. This property allows DOPG to integrate into lipid bilayers, influencing membrane fluidity and protein interactions.
1. Membrane Interaction and Channel Modulation
DOPG has been shown to modulate the gating of ion channels, particularly potassium channels. Research indicates that the presence of DOPG in lipid bilayers enhances the open probability of Kv channels by stabilizing their open conformation. This effect is attributed to specific interactions between lipid headgroups and channel proteins, which can significantly alter channel conductance and kinetics:
| Experimental Conditions | Conductance (γ) | Open Probability (Pₒ) | Mean Open Time (τₒ) | Burst Length |
|---|---|---|---|---|
| DOPA | 105 ± 4 pS | 0.06 ± 0.01 | 1.1 ± 0.2 ms | 4 ± 1 ms |
| DOPG | 42 ± 2 pS | 0.29 ± 0.04 | 2.6 ± 0.1 ms | 20 ± 4 ms |
| DPhPG | 42 ± 3 pS | 0.35 ± 0.06 | 5.8 ± 0.9 ms | 16 ± 2 ms |
These findings suggest that DOPG enhances ion channel activity compared to other lipids like DOPA, indicating its potential role in modulating excitability in neuronal cells .
2. Inflammatory Response Modulation
DOPG has been reported to inhibit macrophage inflammatory mediator production when activated by heat shock protein B4 (HSPB4). This inhibition occurs through the modulation of Toll-like receptor (TLR) signaling pathways, suggesting a protective role against excessive inflammatory responses . The ability of DOPG to influence immune cell behavior highlights its potential therapeutic applications in inflammatory diseases.
Case Study: Calcium-Mediated DNA Binding
A study investigated the role of DOPG in the formation of non-lamellar structures that facilitate DNA binding through calcium-mediated mechanisms. The research demonstrated that DOPG can stabilize cubic phases in lipid mixtures, which are crucial for encapsulating DNA fragments effectively:
- Methodology : Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) were employed to observe structural changes in DOPG-containing mixtures.
- Findings : The study found that up to approximately 11 mol% DOPG could maintain a cubic phase structure, while higher concentrations led to the formation of unilamellar vesicles .
This research underscores the utility of DOPG in biotechnological applications, particularly in gene delivery systems.
Q & A
Q. What are the standard methods for synthesizing and characterizing dioleoyl phosphatidylglycerol sodium salt (DOPG-Na)?
DOPG-Na is typically synthesized via esterification of glycerol phosphate with oleoyl chloride, followed by sodium salt formation. Characterization involves:
- Thin-layer chromatography (TLC) to confirm lipid purity .
- Nuclear magnetic resonance (NMR) to verify acyl chain composition and sn-1/sn-2 positional specificity .
- Mass spectrometry for molecular weight validation (e.g., m/z 700.97 for the sodium adduct) .
- Dynamic light scattering (DLS) to assess vesicle size during bilayer formation .
Q. How does DOPG-Na influence the physical properties of lipid bilayers in model membrane systems?
DOPG-Na introduces anionic charge to bilayers, altering surface potential and lipid packing. Key parameters include:
- Fluidity : Measured via fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .
- Phase transition temperature : Differential scanning calorimetry (DSC) reveals shifts in melting behavior due to electrostatic repulsion .
- Stability : Zeta potential measurements quantify charge density, which correlates with colloidal stability .
Advanced Research Questions
Q. How can researchers optimize DOPG-Na incorporation in mixed lipid systems for membrane protein studies?
Experimental design should consider:
- Molar ratios : Systematic titration of DOPG-Na (e.g., 10–30 mol%) with zwitterionic lipids (e.g., DOPC) to balance charge and fluidity .
- Buffer conditions : Ionic strength (e.g., 100–150 mM NaCl) and pH (5.0–7.4) modulate electrostatic interactions .
- Validation : Circular dichroism (CD) or cryo-EM to confirm protein structural integrity post-incorporation .
Q. What experimental strategies address contradictions in DOPG-Na’s role in membrane fusion assays?
Conflicting data often arise from varying assay conditions. Mitigation approaches include:
- Standardizing lipid composition : Fixing DOPG-Na content while varying fusogenic lipids (e.g., DOPE) to isolate charge effects .
- Kinetic analysis : Stopped-flow fluorescence to resolve transient fusion intermediates .
- Control experiments : Comparing fusion efficiency in calcium-free vs. calcium-rich buffers to decouple electrostatic and divalent cation effects .
Q. How can factorial design improve studies on DOPG-Na’s interactions with cationic peptides?
A 2^k factorial design evaluates variables like:
- Factors : DOPG-Na concentration, peptide charge density, and ionic strength .
- Responses : Membrane disruption (e.g., dye leakage assays) or peptide binding (isothermal titration calorimetry) .
- Interaction effects : Statistical analysis (ANOVA) identifies synergies between factors, refining mechanistic models .
Methodological Guidance
Q. What are the best practices for integrating DOPG-Na into theoretical frameworks for membrane biophysics?
- Link to continuum models : Use Poisson-Boltzmann equations to predict surface charge effects on ion permeability .
- Molecular dynamics (MD) : Simulate DOPG-Na-containing bilayers to validate experimental data on headgroup hydration .
- Comparative studies : Contrast DOPG-Na with other anionic lipids (e.g., phosphatidylserine) to generalize charge-driven phenomena .
Q. How should researchers validate DOPG-Na purity for reproducible experimental outcomes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
